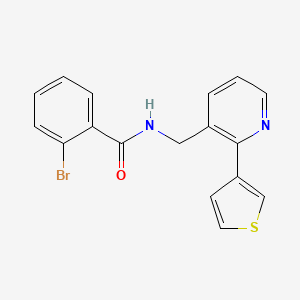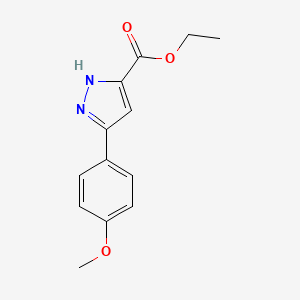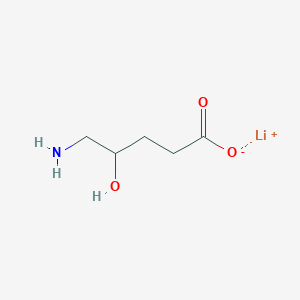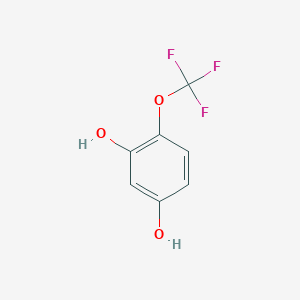
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, which is activated in response to DNA damage caused by radiation or chemotherapeutic agents. CFI-400945 has been shown to enhance the efficacy of radiation and chemotherapy in preclinical models of cancer, making it a promising candidate for cancer therapy.
科学的研究の応用
Allosteric Modulation of Dopamine D2 Receptor
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is part of a class of compounds studied for their role as negative allosteric modulators of the dopamine D2 receptor. This research is significant in understanding the pharmacology of dopamine receptors and their potential therapeutic applications, particularly in neurological disorders (Mistry et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Compounds with a similar structure, including N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, have been synthesized and studied for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. These compounds demonstrate marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).
Application in Solar Cells
The chemical structure is also explored in the context of dye-sensitized solar cells. Carboxylated cyanine dyes, which include similar structural components, have been studied for their role in improving the photoelectric conversion efficiency of solar cells. This highlights the compound's potential application in renewable energy technology (Wu et al., 2009).
NF-κB Transcription Factor Inhibition
Research on similar 1,2-dihydroisoquinoline derivatives has identified them as potent inhibitors of the transcription factor NF-κB, a critical component in inflammatory responses. This suggests the potential therapeutic application of these compounds in treating diseases where NF-κB plays a key role (Chung et al., 2015).
Antipsychotic Agent Potential
Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents, showing promise in both in vitro and in vivo models. This line of research is crucial in the development of new treatments for psychiatric disorders (Norman et al., 1996).
SARS-CoV-2 Inhibition
Recent studies have also investigated similar heterocyclic compounds for their efficacy in inhibiting SARS-CoV-2 replication. These findings are particularly relevant in the context of the COVID-19 pandemic and the ongoing search for effective antiviral treatments (Wang et al., 2023).
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(21-15-18-8-3-4-10-20(18)24-21)23-12-5-6-13-25-14-11-17-7-1-2-9-19(17)16-25/h1-4,7-10,15,24H,11-14,16H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGJXMBFYOAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2404713.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)

![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)


![Spiro[3,4-dihydro-1,4-benzoxazepine-2,3'-azetidine]-5-one;dihydrochloride](/img/structure/B2404728.png)